Octanoic acid, 8-(4-cyanophenoxy)- Octanoic acid, 8-(4-cyanophenoxy)-
Brand Name: Vulcanchem
CAS No.: 313486-62-3
VCID: VC16881767
InChI: InChI=1S/C15H19NO3/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10H,1-6,11H2,(H,17,18)
SMILES:
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

Octanoic acid, 8-(4-cyanophenoxy)-

CAS No.: 313486-62-3

Cat. No.: VC16881767

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Octanoic acid, 8-(4-cyanophenoxy)- - 313486-62-3

Specification

CAS No. 313486-62-3
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name 8-(4-cyanophenoxy)octanoic acid
Standard InChI InChI=1S/C15H19NO3/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10H,1-6,11H2,(H,17,18)
Standard InChI Key KXRTWZSUNXFLTG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)OCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

Octanoic acid, 8-(4-cyanophenoxy)-, has the molecular formula C₁₅H₁₉NO₃, derived from the parent octanoic acid (C₈H₁₆O₂) through substitution with a 4-cyanophenoxy group (-O-C₆H₄-CN) at the terminal carbon. The cyanophenoxy moiety introduces both polar (cyano) and aromatic (phenoxy) functionalities, altering the compound’s solubility and reactivity compared to unmodified octanoic acid .

Structural Analysis

The compound’s structure consists of:

  • Octanoic acid backbone: A saturated eight-carbon chain with a carboxylic acid group.

  • 4-Cyanophenoxy substituent: Attached to the eighth carbon, this group introduces steric bulk and electronic effects due to the electron-withdrawing cyano group.

Key structural analogs include 4-cyanophenyl esters of octanoic acid, which share similar electronic profiles but differ in ester vs. ether linkages .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of octanoic acid, 8-(4-cyanophenoxy)-, is documented, analogous compounds provide methodological guidance:

Etherification via Nucleophilic Substitution

A plausible route involves the reaction of 8-bromooctanoic acid with 4-cyanophenol under basic conditions (e.g., K₂CO₃ in acetone), facilitating nucleophilic aromatic substitution to form the ether linkage .

Proposed Reaction:

8-Bromooctanoic acid+4-CyanophenolK2CO3,ΔOctanoic acid, 8-(4-cyanophenoxy)-+HBr\text{8-Bromooctanoic acid} + \text{4-Cyanophenol} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{Octanoic acid, 8-(4-cyanophenoxy)-} + \text{HBr}

Enzyme-Catalyzed Modifications

Enzymatic methods, such as lipase-catalyzed esterification or transesterification, could be adapted to introduce the 4-cyanophenoxy group. For instance, Candida antarctica lipase B (CAL-B) has been used to synthesize structurally complex esters under mild conditions .

Challenges in Synthesis

  • Steric hindrance: The terminal position of the substituent may reduce reaction efficiency.

  • Acid sensitivity: The cyano group’s susceptibility to hydrolysis under acidic conditions necessitates careful pH control .

Physicochemical Properties

Predicted Properties

Based on structural analogs :

PropertyValue/Description
Molecular Weight277.32 g/mol
Melting Point~120–125 °C (estimated)
Boiling Point320–330 °C (extrapolated)
SolubilityLow in water; soluble in DMSO, THF
LogP (Octanol/Water)~3.5 (indicative of high lipophilicity)

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (carboxylic acid C=O).

  • NMR: Distinct signals for the aromatic protons (δ 7.4–7.8 ppm) and the methylene groups adjacent to the ether oxygen (δ 3.5–4.0 ppm) .

Applications and Research Findings

Pharmaceutical Relevance

While direct studies are absent, structurally related compounds exhibit bioactive properties:

  • sEH/PPAR Dual Modulators: Analogous octanoate esters have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptors (PPARs), targeting metabolic syndrome .

  • Prodrug Potential: The cyanophenoxy group may enhance membrane permeability, making it a candidate for prodrug designs .

Industrial Applications

  • Polymer Chemistry: As a monomer for polyesters or polyamides, leveraging its bifunctional (acid and ether) groups.

  • Surfactants: The balance of hydrophilic (cyano) and hydrophobic (alkyl chain) regions could facilitate micelle formation.

Future Directions and Research Gaps

Underexplored Areas

  • Biological Screening: No data exist on antimicrobial or anticancer activity.

  • Catalytic Applications: Potential as a ligand in transition-metal catalysis.

Synthetic Optimization

  • Green Chemistry Approaches: Use of ionic liquids or microwave-assisted synthesis to improve yields.

  • Enzymatic Resolution: Chiral synthesis for enantiomerically pure forms.

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